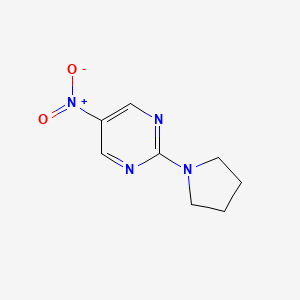![molecular formula C86H100Cl3N10O30P B8552961 (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid](/img/structure/B8552961.png)
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-N3’‘-[(4’-chloro[1,1’-biphenyl]-4-yl)methyl]-, (4’'R)-, phosphate (1:2) is a complex glycopeptide antibiotic. It is derived from the soil bacterium Amycolatopsis orientalis and is primarily used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vancomycin involves multiple steps, starting from the fermentation of Amycolatopsis orientalis. The fermentation broth is then subjected to various purification processes, including filtration, extraction, and chromatography, to isolate the vancomycin compound .
Industrial Production Methods
Industrial production of vancomycin typically involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation conditions, such as pH, temperature, and nutrient supply, are carefully controlled to optimize the yield of vancomycin .
Análisis De Reacciones Químicas
Types of Reactions
Vancomycin undergoes several types of chemical reactions, including:
Oxidation: Vancomycin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the vancomycin molecule.
Substitution: Substitution reactions can occur at specific sites within the vancomycin structure, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of vancomycin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction .
Major Products
The major products formed from the chemical reactions of vancomycin include various derivatives that retain the antibiotic activity but may have altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Vancomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical research to develop new antibiotics and treatment strategies for resistant bacterial infections.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.
Mecanismo De Acción
Vancomycin exerts its effects by inhibiting the synthesis of the peptidoglycan layer in the bacterial cell wall. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and leading to cell lysis. The molecular targets of vancomycin include the enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases .
Comparación Con Compuestos Similares
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life and improved activity against certain resistant bacteria.
Oritavancin: A semisynthetic glycopeptide antibiotic with enhanced activity against Gram-positive bacteria.
Uniqueness
Vancomycin is unique due to its broad-spectrum activity against Gram-positive bacteria and its critical role in treating infections caused by resistant strains. Its complex structure and multiple functional groups allow for various chemical modifications, making it a versatile compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C86H100Cl3N10O30P |
|---|---|
Peso molecular |
1891.1 g/mol |
Nombre IUPAC |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid |
InChI |
InChI=1S/C86H97Cl3N10O26.H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;/m0./s1 |
Clave InChI |
NIQCDURSAMXDNX-OTLIHLCASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[2-(2-methylpyrimidin-5-yl)ethynyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B8552878.png)
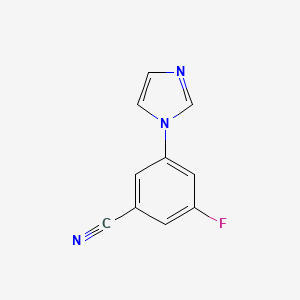
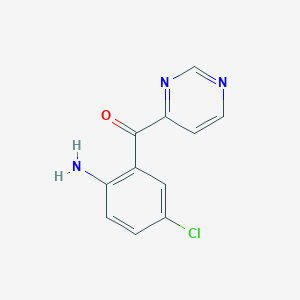
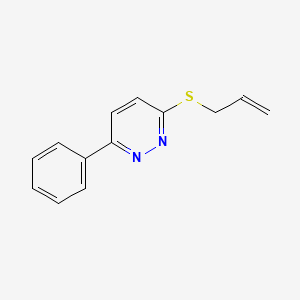
![tert-butyl 3-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]propanoate](/img/structure/B8552909.png)
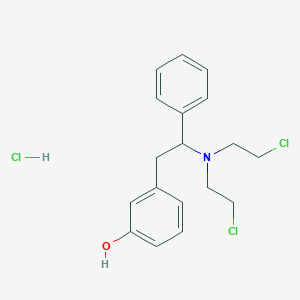
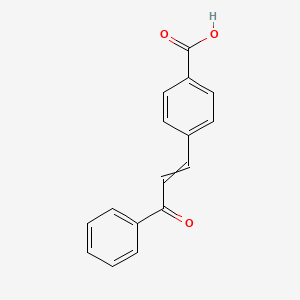
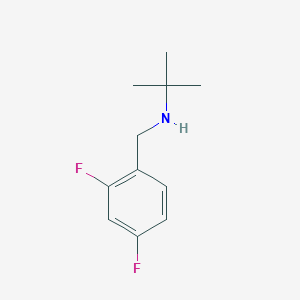
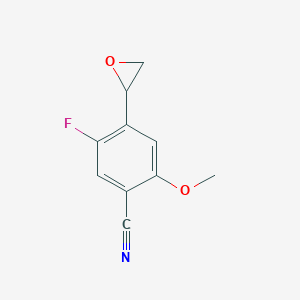
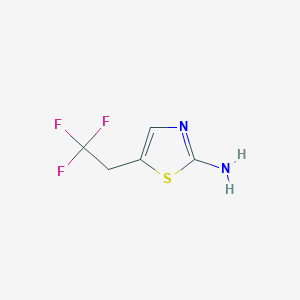
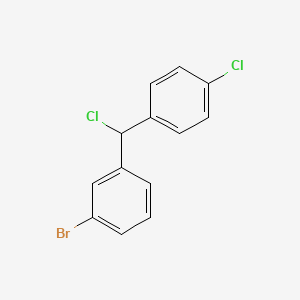
methanone](/img/structure/B8552966.png)
